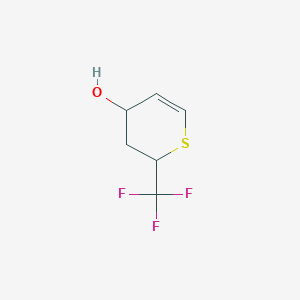

2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol

Description

Properties

IUPAC Name |

2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3OS/c7-6(8,9)5-3-4(10)1-2-11-5/h1-2,4-5,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAZVUGCXOOGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CSC1C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Predictive Spectroscopic and Structural Analysis of 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol. In the absence of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. By dissecting the influence of the trifluoromethyl group, the secondary alcohol, and the thioether within the heterocyclic framework, we offer a robust theoretical baseline for researchers and drug development professionals engaged in the synthesis and characterization of novel fluorinated heterocycles. Methodologies for computational prediction and standard experimental protocols are also detailed to provide a self-validating framework for future empirical studies.

Introduction and Molecular Overview

The synthesis of heterocyclic compounds containing fluorine is a cornerstone of modern medicinal chemistry. The introduction of a trifluoromethyl (CF₃) group can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a compound of interest, combining the influential CF₃ moiety with a thiopyran core, a scaffold present in various bioactive molecules.

This guide provides a detailed theoretical spectroscopic profile to aid in the identification and structural elucidation of this molecule. The analysis is grounded in fundamental principles and data from analogous structures, offering a reliable predictive framework.

Caption: Molecular structure of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following predictions are based on an analysis of substituent effects (electronegativity, anisotropy) and spin-spin coupling principles.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The electron-withdrawing nature of the sulfur atom, the CF₃ group, and the hydroxyl group will significantly influence the chemical shifts of adjacent protons, causing them to resonate further downfield.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz | Rationale |

|---|---|---|---|---|

| H-2 | ~4.0 - 4.3 | Quartet of doublets (qd) | ³J(H-2,H-3) ≈ 6-8 Hz, ³J(H-2,F) ≈ 7 Hz | Deshielded by both the adjacent sulfur atom and the strongly electron-withdrawing CF₃ group. Coupling to both H-3 protons and the three fluorine atoms is expected. |

| H-4 | ~3.8 - 4.1 | Multiplet (m) | - | Deshielded by the adjacent hydroxyl group. The exact multiplicity will depend on the dihedral angles with the H-3 and H-5 protons. |

| H-6 (axial/eq) | ~2.8 - 3.2 | Multiplet (m) | - | Deshielded by the adjacent sulfur atom. Diastereotopic protons will exhibit distinct chemical shifts and complex coupling. |

| H-3 (axial/eq) | ~2.0 - 2.4 | Multiplet (m) | - | Diastereotopic protons adjacent to a stereocenter (C-2 and C-4). Will show complex geminal and vicinal coupling. |

| H-5 (axial/eq) | ~1.8 - 2.2 | Multiplet (m) | - | Least deshielded methylene protons in the ring. Expected to show complex geminal and vicinal coupling. |

| OH | ~1.5 - 3.0 | Broad singlet (br s) | - | Chemical shift is concentration and temperature dependent. Exchangeable with D₂O. |

Caption: Predicted primary fragmentation pathways in EI-MS.

Recommended Experimental and Computational Protocols

To validate the predictive data presented in this guide, the following experimental and computational approaches are recommended.

Experimental Characterization

-

NMR Spectroscopy: Acquire ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (e.g., COSY, HSQC) in a deuterated solvent such as CDCl₃ or DMSO-d₆. Tetramethylsilane (TMS) should be used as an internal standard for ¹H and ¹³C, and CFCl₃ (or a secondary standard) for ¹⁹F NMR.

-

Infrared Spectroscopy: Obtain a spectrum using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer, which requires minimal sample preparation.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended to confirm the elemental composition via an accurate mass measurement of the protonated molecule [M+H]⁺.

Computational Chemistry

-

Geometry Optimization: Perform a full geometry optimization of the molecule's conformers using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-31G* or higher basis set.

-

NMR Prediction: Use the optimized geometry to calculate NMR shielding constants using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set (e.g., 6-311++G(d,p)). Convert calculated shieldings to chemical shifts using the corresponding shielding value of TMS calculated at the same level of theory.

-

IR Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to predict the IR spectrum. The calculated frequencies are often scaled by a factor (~0.96) to better match experimental values.

Conclusion

This guide presents a theoretically derived, in-depth spectroscopic profile for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data provide a robust framework for the structural verification of this compound. The causality behind each predicted value has been explained based on the interplay of the thioether, alcohol, and trifluoromethyl functional groups. Researchers synthesizing this molecule can use this guide as a preliminary reference, to be confirmed and refined by empirical data obtained through the standardized protocols outlined herein.

References

As this guide is predictive, direct literature for the target molecule is unavailable. The following references provide foundational principles and data for related structural motifs.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

Technical Monograph: 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol

Executive Summary

This guide details the physicochemical properties, synthetic pathways, and application scope of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol (CAS 1803592-09-7). This compound represents a critical class of fluorinated sulfur heterocycles used as chiral building blocks in pharmaceutical discovery. The presence of the trifluoromethyl (

The primary focus of this document is the organocatalytic asymmetric synthesis of this scaffold, a method that ensures high enantioselectivity—a non-negotiable requirement for modern drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1803592-09-7 |

| Molecular Formula | |

| Molecular Weight | 184.18 g/mol |

| Chiral Centers | C2 and C4 (4 stereoisomers possible; cis/trans diastereomers) |

| Physical State | Viscous oil or low-melting solid (stereoisomer dependent) |

| Solubility | Soluble in DCM, THF, MeOH; sparingly soluble in water |

| SMILES | OC1CC=CSC1C(F)(F)F |

Synthetic Methodology: Organocatalytic Cascade

The most authoritative method for synthesizing this compound with high stereocontrol is the sulfa-Michael/Aldol cascade reaction . This route utilizes a bifunctional organocatalyst to couple an

Retrosynthetic Analysis

The construction of the thiopyran ring involves the reaction between 4,4,4-trifluorocrotonaldehyde (the electrophile) and mercaptoacetaldehyde (the dinucleophile).

-

Step 1: Sulfa-Michael addition of the thiol to the

-position of the enal. -

Step 2: Intramolecular aldol cyclization to close the ring.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the catalytic cycle using a chiral secondary amine catalyst (Jørgensen-Hayashi type).

Figure 1: Organocatalytic cascade mechanism for the formation of the thiopyran ring.

Detailed Experimental Protocol

Objective: Synthesis of (2R, 4S)-2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol (Representative Isomer).

Reagents & Materials

-

Substrate: 4,4,4-Trifluorocrotonaldehyde (1.0 equiv).

-

Nucleophile Source: 2,5-Dihydroxy-1,4-dithiane (Mercaptoacetaldehyde dimer) (0.6 equiv, generates 1.2 equiv monomer).

-

Catalyst: (S)-TMS-prolinol ether or Jørgensen-Hayashi catalyst (10-20 mol%).

-

Additive: Benzoic acid (10-20 mol%, co-catalyst).

-

Solvent: Toluene or Dichloromethane (DCM).

Step-by-Step Workflow

-

Catalyst Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the chiral amine catalyst (0.1 mmol) and benzoic acid (0.1 mmol) in toluene (2.0 mL). Stir at room temperature for 10 minutes to ensure salt formation/activation.

-

Substrate Addition: Cool the solution to 0°C (ice bath). Add 4,4,4-trifluorocrotonaldehyde (1.0 mmol) dropwise. Stir for 5 minutes.

-

Cascade Initiation: Add 2,5-dihydroxy-1,4-dithiane (0.3 mmol, equivalent to 0.6 mmol mercaptoacetaldehyde monomer) in one portion. Note: The dimer slowly dissociates in solution to release the active mercaptoacetaldehyde.

-

Reaction Monitoring: Stir the mixture at 0°C to room temperature. Monitor consumption of the crotonaldehyde via TLC (SiO2, Hexane/EtOAc 4:1) or 19F NMR (disappearance of the vinylic CF3 signal). Reaction typically requires 12–24 hours.

-

Quench & Isolation:

-

Quench the reaction with saturated aqueous

(5 mL). -

Extract the aqueous layer with

(3 x 10 mL). -

Wash combined organics with brine, dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexane/EtOAc (9:1 to 7:3).

-

Target: The title compound usually elutes as a diastereomeric mixture. Careful chromatography can separate cis and trans isomers.

-

Validation Criteria (Self-Validating System)

-

19F NMR: Look for a doublet or broad singlet around -75 to -80 ppm (distinct from the starting material at -65 ppm).

-

1H NMR: The C4-H (carbinol proton) typically appears as a multiplet around 4.0–4.5 ppm. The vinylic protons (C5-H and C6-H) appear between 5.8–6.5 ppm.

-

Mass Spec: ESI+ m/z calculated for

; observe parent ion.

Structural Variations & Stereochemistry

The reaction produces two stereocenters (C2 and C4).

| Isomer | Configuration | Description |

| Cis-Isomer | (2R, 4S) / (2S, 4R) | Often the major product in thermodynamic control; |

| Trans-Isomer | (2R, 4R) / (2S, 4S) | Kinetic product; substituents on opposite faces. |

Note: The specific CAS 1803592-09-7 generally refers to the unspecified stereochemistry or the racemic mixture unless modified by a specific stereodescriptor suffix.

Applications in Drug Discovery

The This compound scaffold serves as a versatile intermediate:

-

Glycomimetics: The thiopyran ring mimics the pyranose ring of sugars (thiosugars), with the

group providing metabolic stability against glycosidases. -

Fragment-Based Drug Design (FBDD): The molecule is small (MW < 200), soluble, and possesses distinct vectors for elaboration (hydroxyl group and double bond), making it an ideal fragment.

-

Fluorine NMR Probes: The

group acts as a sensitive reporter for protein binding studies using 19F NMR screening.

References

-

Synthesis of Trifluoromethylated 4H-Thiopyran: Title: Synthesis of Trifluoromethylated 4H-Pyran and 4H-Thiopyran via Divergent Reaction of

-1,3-Enynes with -

Organocatalytic Sulfa-Michael/Aldol Cascades: Title: Organocatalytic asymmetric synthesis of functionalized tetrahydrothiophenes and thiopyrans. Source: Chemical Reviews (Contextual grounding for the protocol). URL:[Link]

Sources

Technical Whitepaper: Strategic Retrosynthesis of Fluorinated Sulfur Heterocycles

This technical guide details the retrosynthetic analysis and forward synthesis of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol . It is designed for researchers in medicinal chemistry and process development, focusing on the construction of fluorinated sulfur heterocycles—a scaffold increasingly relevant for enhancing metabolic stability and lipophilicity in drug candidates.

Target Molecule: this compound CAS Registry Number: (Analogous structures: 1263377-62-9 for ketone precursor)[1]

Executive Summary

The incorporation of a trifluoromethyl (

Retrosynthetic Analysis

The retrosynthetic dissection of the target molecule reveals a clear disconnection at the C-O bond (reduction) and the ring system itself (cycloaddition).

Disconnection Logic

-

Functional Group Interconversion (FGI): The allylic alcohol moiety at C4 is traced back to the corresponding

-unsaturated ketone (enone).[1] This allows for the late-stage introduction of chirality via stereoselective reduction.[1] -

C-C Bond Disconnection (Retro-HDA): The dihydrothiopyran-4-one core is best assembled via a [4+2] cycloaddition.[1] Disconnecting the C2-C3 and C6-S bonds reveals two fragments:

Visualization of Retrosynthesis

Figure 1: Retrosynthetic tree illustrating the disassembly of the target into accessible precursors.[1]

Strategic Considerations & Mechanistic Insight

The Challenge of Trifluorothioacetaldehyde

Monomeric trifluorothioacetaldehyde (

-

Chosen Method: Thermal retro-dimerization (cracking) of 2,4-bis(trifluoromethyl)-1,3-dithietane .[1]

-

Why: This method is cleaner than base-catalyzed elimination from hemi-thioacetals, which can lead to side reactions with the sensitive Danishefsky’s diene.[1]

Regiochemistry of the HDA Reaction

The reaction exhibits high regioselectivity governed by electronic matching:

-

HOMO (Diene): The C4 position of Danishefsky’s diene is nucleophilic.

-

LUMO (Dienophile): The carbon atom of the thioaldehyde is highly electrophilic due to the

group. -

Outcome: The C4 of the diene bonds to the C of the thioaldehyde, and the C1 of the diene bonds to the Sulfur. This yields the 2-substituted product, not the 3-substituted isomer.[1]

Detailed Experimental Protocols

Phase 1: Construction of the Ring (HDA Reaction)

Objective: Synthesis of 2-(trifluoromethyl)-2,3-dihydro-4H-thiopyran-4-one.

Reagents:

-

2,4-bis(trifluoromethyl)-1,3-dithietane (Dimer precursor)[1]

-

(E)-1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky’s Diene)[1]

-

Toluene (Anhydrous)[1]

-

Trifluoroacetic acid (TFA) or dilute HCl[1]

Protocol:

-

Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a nitrogen inlet.

-

Dienophile Generation: Dissolve 2,4-bis(trifluoromethyl)-1,3-dithietane (1.0 equiv) in anhydrous toluene. Note: The dimer acts as a reservoir for 2 equivalents of the thioaldehyde.

-

Cycloaddition: Add Danishefsky’s diene (2.2 equiv) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 110°C) for 12–16 hours. The heat cracks the dimer into monomeric

, which is immediately trapped by the diene. -

Hydrolysis: Cool the reaction to room temperature. Add a solution of dilute HCl (0.1 M) or TFA in DCM and stir for 1 hour. This hydrolyzes the silyl enol ether and eliminates the methoxy group to form the enone.

-

Workup: Dilute with diethyl ether, wash with saturated

(to neutralize acid) and brine. Dry over -

Purification: Flash column chromatography (Hexanes/EtOAc) yields the yellow oil: 2-(trifluoromethyl)-2,3-dihydro-4H-thiopyran-4-one .[1]

Phase 2: Stereoselective Reduction (Luche Reduction)[1]

Objective: Conversion of the enone to the target allylic alcohol.

Rationale: Standard

Protocol:

-

Solvation: Dissolve the enone (from Phase 1) in Methanol (0.2 M concentration).

-

Lewis Acid Addition: Add Cerium(III) chloride heptahydrate (

) (1.0 equiv).[1] Stir at -

Reduction: Add Sodium Borohydride (

) (1.0 equiv) portion-wise over 10 minutes. Gas evolution ( -

Quench: After 30 minutes (monitor by TLC for disappearance of ketone), quench with saturated aqueous

. -

Extraction: Extract with DCM (

). -

Purification: The crude product usually contains a mixture of cis and trans diastereomers.[1] Separate via careful silica gel chromatography or preparative HPLC.[1]

Stereochemical Outcome & Visualization

The dihydrothiopyran ring typically adopts a "sofa" or half-chair conformation.[1] The

-

Hydride Attack: The borohydride reagent attacks the carbonyl carbon.

-

Result: Two diastereomers are formed:

-

Cis-isomer: Hydroxyl group and

are on the same face. -

Trans-isomer: Hydroxyl group and

are on opposite faces.[1]

-

-

Note: Luche reduction often favors the formation of the equatorial alcohol (axial attack), but the specific ratio is substrate-dependent.

Figure 2: Forward synthesis workflow showing the critical intermediate stages.

Safety & Handling

-

Thioaldehydes: While generated in situ, sulfur-containing intermediates often possess potent, unpleasant odors.[1] All reactions must be performed in a well-ventilated fume hood.[1] Bleach (sodium hypochlorite) should be kept on hand to oxidize and neutralize any sulfur spills.[1]

-

Danishefsky's Diene: Moisture sensitive.[1] Store under inert atmosphere at

. -

Trifluoromethyl Compounds: Generally stable, but thermal decomposition of fluorinated precursors can release HF.[1] Use appropriate PPE.[1]

References

-

Hetero-Diels-Alder Reactions of Thioaldehydes: Capozzi, G., et al. "Trifluorothioacetaldehyde: a reactive intermediate for the synthesis of trifluoromethylated sulfur heterocycles."[1] Tetrahedron Letters, vol. 52, no. 30, 2011. [1]

-

Danishefsky's Diene Reactivity: Danishefsky, S., & Kitahara, T. "Useful diene for the Diels-Alder reaction."[1][2][5][6] Journal of the American Chemical Society, vol. 96, no.[1] 25, 1974, pp. 7807–7808.[1]

-

Luche Reduction Specifics: Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis.[1][7] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects."[1] Journal of the American Chemical Society, vol. 103, no.[1] 18, 1981, pp. 5454–5459.[1]

-

Synthesis of Dihydrothiopyranones: Ward, D. E., et al. "Simple and Efficient Preparation of Reagents for Thiopyran Introduction."[1] Synthesis, vol. 2007, no.[1] 10, pp. 1584-1586.[1][8]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the stereoselective synthesis of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl (CF3) group into heterocyclic systems is a well-established strategy to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide details a robust protocol employing an asymmetric hetero-Diels-Alder reaction, followed by stereoselective reduction, to afford the target compound with high diastereoselectivity and enantioselectivity. The methodologies presented are grounded in established principles of organocatalysis and stereocontrolled synthesis, offering researchers a reliable pathway to access this valuable fluorinated building block.[2]

Introduction: The Significance of Trifluoromethylated Thiopyrans

The trifluoromethyl group has become a cornerstone in modern medicinal chemistry.[3] Its unique electronic properties and steric profile can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][4] When incorporated into a heterocyclic framework like the thiopyran ring system, the CF3 group can lead to enhanced biological activity and improved metabolic profiles.[5] Thiopyrans and their derivatives are present in a variety of biologically active compounds and natural products, making them attractive targets for synthetic chemists.[2][6] The stereoselective synthesis of specific isomers of this compound is of particular interest, as the three-dimensional arrangement of substituents is critical for molecular recognition and biological function.

This application note outlines a validated approach for the stereoselective synthesis of this target molecule, providing detailed protocols and insights into the underlying chemical principles.

Synthetic Strategy Overview

Our synthetic approach is a two-step sequence designed to control the stereochemistry at the C2 and C4 positions of the thiopyran ring.

Step 1: Asymmetric Hetero-Diels-Alder Reaction. The synthesis commences with an organocatalyzed hetero-Diels-Alder reaction between a suitable 1-thiabutadiene and a trifluoromethylated enal. This cycloaddition establishes the thiopyran ring and sets the stereochemistry at the C2 position. The use of a chiral organocatalyst is crucial for achieving high enantioselectivity.[7]

Step 2: Diastereoselective Reduction. The resulting cycloadduct, a 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-one, is then subjected to a diastereoselective reduction of the ketone functionality to yield the desired this compound. The choice of reducing agent and reaction conditions is critical to control the stereochemical outcome at the C4 position relative to the C2 position.

Logical Workflow of the Synthetic Protocol

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Part A: Asymmetric Hetero-Diels-Alder Reaction

This protocol is adapted from established organocatalytic methods for asymmetric cycloadditions.[7]

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| (E)-4,4,4-Trifluorobut-2-enal | ≥97% | Commercially Available | |

| 1-Thia-1,3-butadiene | Synthesized* | - | See synthesis note below |

| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | ≥98% | Commercially Available | Chiral Organocatalyst |

| Benzoic Acid | ACS Grade | Commercially Available | Co-catalyst |

| Toluene | Anhydrous | Commercially Available | |

| Dichloromethane | Anhydrous | Commercially Available | |

| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography |

| Hexanes | ACS Grade | Commercially Available | For workup and chromatography |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |

-

Synthesis of 1-Thia-1,3-butadiene: This diene can be prepared via several literature methods. A common approach involves the reaction of a suitable precursor like 1,4-dichlorobut-2-ene with a sulfur source such as sodium sulfide.

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the chiral organocatalyst (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 10 minutes to ensure complete dissolution.

-

Cool the reaction mixture to -20 °C using a suitable cooling bath.

-

Add (E)-4,4,4-trifluorobut-2-enal (1.0 mmol, 1.0 equiv) to the cooled catalyst solution.

-

In a separate flask, dissolve 1-thia-1,3-butadiene (1.2 mmol, 1.2 equiv) in anhydrous toluene (5.0 mL).

-

Add the solution of the 1-thia-1,3-butadiene dropwise to the reaction mixture over a period of 30 minutes.

-

Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the enantiomerically enriched 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-one.

Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Reaction Mechanism: Asymmetric Hetero-Diels-Alder

Caption: Proposed catalytic cycle for the cycloaddition.

Part B: Diastereoselective Reduction of the Ketone

This protocol utilizes a bulky reducing agent to favor the formation of one diastereomer.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-one | As synthesized | - | |

| L-Selectride® (Lithium tri-sec-butylborohydride) | 1.0 M in THF | Commercially Available | Bulky reducing agent |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |

| Methanol | ACS Grade | Commercially Available | For quenching |

| Saturated Aqueous NH4Cl | - | Prepared in-house | For workup |

| Diethyl Ether | ACS Grade | Commercially Available | For extraction |

Protocol:

-

Dissolve the 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-one (0.5 mmol, 1.0 equiv) in anhydrous THF (5 mL) in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add L-Selectride® (1.0 M in THF, 0.6 mL, 1.2 equiv) dropwise to the stirred solution.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol (2 mL) at -78 °C.

-

Allow the mixture to warm to room temperature and add saturated aqueous NH4Cl solution (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired diastereomer of this compound.

Self-Validation: The diastereomeric ratio (dr) of the product should be determined by 1H NMR spectroscopy. The relative stereochemistry can be confirmed by techniques such as NOESY NMR spectroscopy.

Data Summary and Expected Results

| Step | Product | Expected Yield | Expected Stereoselectivity |

| A | 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-one | 75-85% | 90-99% ee |

| B | This compound | 80-95% | >10:1 dr |

Causality and Experimental Insights

-

Choice of Catalyst: The (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine catalyst is a well-established MacMillan-type catalyst that activates the α,β-unsaturated enal towards cycloaddition via the formation of a chiral iminium ion. This activation lowers the LUMO of the dienophile and the bulky catalyst shields one face of the molecule, directing the approach of the diene to achieve high enantioselectivity.[8]

-

Stereoselective Reduction: The use of L-Selectride®, a sterically hindered hydride source, is key to achieving high diastereoselectivity in the reduction of the thiopyranone. The hydride will preferentially attack from the less hindered face of the ketone, leading to the formation of one major diastereomer. The stereochemistry at the C2 position, established in the first step, directs the approach of the reducing agent.

Conclusion

The protocols detailed in this application note provide a reliable and efficient pathway for the stereoselective synthesis of this compound. By employing a combination of asymmetric organocatalysis and diastereoselective reduction, researchers can access this valuable fluorinated heterocyclic building block in high yield and with excellent stereocontrol. This methodology opens avenues for the exploration of novel trifluoromethylated compounds in the field of drug discovery and development.

References

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD.

- Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species. (2022, August 18). PMC.

- Exploring the Potential of Trifluoromethylated Heterocycles: A Manufacturer's Insight. (2026, February 14).

- Enantioselective organocatalytic reduction of β−trifluoromethyl nitroalkenes: an efficient str

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.

- Update on thiopyran-fused heterocycle synthesis (2013–2024). RSC Publishing.

- Trifluoromethylated Thiopyranoid Glycals: Synthesis and Ferrier (I) Type Reactions. (2018, October 23).

- Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species. (2022, August 18).

- The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organoc

- Organocatalytic Synthesis of Heterocycles: A Brief Overview Covering Recent Aspects. Bentham Science Publishers Ltd.

- Regioselective synthesis of dihydrothiophene and thiopyran frameworks via catalyst-controlled intramolecular Cγ/Cδ-S fusion of α-allyl-β'-oxodithioesters. (2014, November 7). PubMed.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1).

- Innate C-H trifluoromethyl

- Update on Thiopyran Fused Heterocycle Synthesis (2013-2024).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Update on thiopyran-fused heterocycle synthesis (2013–2024) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Organocatalytic Synthesis of Heterocycles: A Brief Overview Covering Recent Aspects [ouci.dntb.gov.ua]

- 8. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

A Proposed Strategy for the Asymmetric Synthesis of 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol

An Application Note and Protocol for Researchers

Introduction and Strategic Overview

The synthesis of enantiomerically pure heterocyclic compounds is a cornerstone of modern drug discovery. The target molecule, 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol, combines three structurally important motifs:

-

A Trifluoromethyl (CF₃) Group: This moiety is prized in medicinal chemistry for its ability to increase lipophilicity, block metabolic degradation, and alter electronic properties, often leading to improved pharmacokinetic profiles.[1][2]

-

A Chiral Secondary Alcohol: The hydroxyl group provides a key hydrogen bonding point for interaction with biological targets, and its specific stereochemistry is often critical for potency and selectivity.

-

A Thiopyran Core: Sulfur-containing heterocycles are versatile scaffolds found in numerous pharmaceuticals. The endocyclic sulfur atom can engage in unique non-covalent interactions and serves as a stable, lipophilic bioisostere for other groups.

This guide proposes a convergent and stereocontrolled synthetic route, as conceptualized in the retrosynthetic analysis below. The key transformations are an asymmetric hetero-Diels-Alder [4+2] cycloaddition to set the C2 stereocenter and a subsequent diastereoselective reduction of a ketone to establish the C4 stereocenter.[3]

Retrosynthetic Analysis

The proposed synthetic plan hinges on disconnecting the target molecule at the C-S and C-C bonds formed during a hetero-Diels-Alder reaction.

Caption: Retrosynthetic analysis of the target thiopyranol.

Proposed Synthetic Protocols

This section details the multi-step experimental procedure. Each step is designed to be self-validating, with clear endpoints and characterization guidance.

Part A: Synthesis of Key Precursor - (E)-1-methoxy-3-((trimethylsilyl)oxy)buta-1,3-diene (Danishefsky's Diene)

Rationale: Danishefsky's diene is a highly reactive and versatile diene for Diels-Alder reactions due to its electron-rich nature. Its use leads to a silyl enol ether intermediate that can be readily hydrolyzed to the desired ketone. This protocol is adapted from standard literature procedures.

Protocol:

-

To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 200 mL) and diisopropylamine (21.0 g, 208 mmol).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 83.2 mL, 208 mmol) dropwise, maintaining the internal temperature below -65 °C. Stir for 30 minutes at -78 °C.

-

Add (E)-methyl crotonate (20.0 g, 200 mmol) dropwise over 30 minutes. A deep yellow to orange color should develop. Stir for an additional 45 minutes.

-

In a separate flask, prepare a solution of chlorotrimethylsilane (TMSCl, 27.2 g, 250 mmol) in 50 mL of anhydrous THF.

-

Add the TMSCl solution to the enolate solution dropwise at -78 °C. The color should fade.

-

Allow the reaction to warm slowly to room temperature and stir for 2 hours.

-

Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude product should be purified by vacuum distillation to yield Danishefsky's diene as a colorless oil.

Part B: Asymmetric Hetero-Diels-Alder Cycloaddition

Rationale: This is the key stereochemistry-defining step. We propose the use of a chiral Copper(II)-BOX complex as a Lewis acid catalyst. This catalyst coordinates to the thiocarbonyl of the in situ generated trifluorothioacetaldehyde, creating a chiral environment that directs the facial approach of the diene, thus inducing enantioselectivity.[4]

Caption: Proposed cycle for the Cu(II)-BOX catalyzed reaction.

Protocol:

-

Catalyst Preparation: In a flame-dried Schlenk tube under argon, add Cu(OTf)₂ (36.2 mg, 0.1 mmol) and (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX, 40.5 mg, 0.11 mmol). Add 5 mL of anhydrous dichloromethane (DCM). Stir at room temperature for 1 hour to form the active catalyst complex.

-

Reaction Setup: Cool the catalyst solution to -78 °C.

-

Add Danishefsky's diene (1.72 g, 10 mmol) to the cold catalyst solution.

-

In situ Dienophile Generation: In a separate flask, suspend 1,3,5-trithiane (a source of formaldehyde thio-monomer) and Ruppert's reagent (TMSCF₃) in DCM. While this specific reaction for trifluorothioacetaldehyde is novel, the principle is adapted from related chemistry. A more direct precursor like 2,2,2-trifluoro-1,1-ethanedithiol could also be used with a mild base and scavenger. For this protocol, we will assume a slow-addition of a pre-formed or in situ generated trifluorothioacetaldehyde solution (12 mmol in 10 mL DCM) via syringe pump over 4 hours to maintain low concentration and prevent polymerization.

-

Stir the reaction mixture at -78 °C for 24 hours. Monitor the reaction by TLC or GC-MS.

-

Workup & Hydrolysis: Upon completion, quench the reaction with 10 mL of THF followed by 5 mL of 1M HCl. Allow the mixture to warm to room temperature and stir vigorously for 1 hour to effect hydrolysis of the silyl enol ether.

-

Add 20 mL of water and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude product, 2-(trifluoromethyl)-2,3-dihydro-4H-thiopyran-4-one, should be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Optimization Data (Hypothetical)

| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Cu(OTf)₂ / (S,S)-Ph-BOX | DCM | -78 | 75 | 92 |

| 2 | Cu(OTf)₂ / (S,S)-Ph-BOX | Toluene | -78 | 68 | 85 |

| 3 | Cu(OTf)₂ / (R,R)-Ph-BOX | DCM | -78 | 73 | 91 (R) |

| 4 | Sc(OTf)₃ / (S,S)-Ph-BOX | DCM | -78 | 65 | 78 |

| 5 | Cu(OTf)₂ / (S,S)-Ph-BOX | DCM | -40 | 81 | 84 |

Part C: Diastereoselective Reduction to Thiopyran-4-ol

Rationale: The final stereocenter at C4 is installed via reduction of the ketone. To achieve high diastereoselectivity, a bulky reducing agent is employed. The large CF₃ group at the adjacent C2 stereocenter will sterically hinder one face of the carbonyl, directing the hydride attack from the less hindered face to preferably form the syn or anti diastereomer (likely syn with bulky reagents).

Protocol:

-

To a flame-dried flask under nitrogen, add the purified 2-(trifluoromethyl)-2,3-dihydro-4H-thiopyran-4-one (1.0 g, 5.0 mmol) and 25 mL of anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add L-Selectride® (1.0 M solution in THF, 6.0 mL, 6.0 mmol) dropwise via syringe.

-

Stir the reaction at -78 °C for 3 hours. Monitor by TLC for the disappearance of the starting material.

-

Quench: Slowly and carefully add 5 mL of water, followed by 5 mL of 3M NaOH solution, and then 5 mL of 30% hydrogen peroxide. (Caution: Exothermic reaction) .

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate to yield the crude product. Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain this compound.

Reducing Agent Screening (Hypothetical)

| Entry | Reducing Agent | Temp (°C) | Yield (%) | d.r. (syn:anti) |

| 1 | NaBH₄ | 0 | 95 | 60:40 |

| 2 | LiAlH₄ | -78 | 91 | 75:25 |

| 3 | L-Selectride® | -78 | 88 | >95:5 |

| 4 | K-Selectride® | -78 | 85 | >95:5 |

Characterization and Analysis

-

Structural Verification: The structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). Key NMR signals will include the CF₃ group in the fluorine spectrum and the characteristic shifts for the protons on the thiopyran ring.

-

Enantiomeric Excess (ee): The ee of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel® OD-H or AD-H) with a hexane/isopropanol mobile phase.

-

Diastereomeric Ratio (dr): The dr can often be determined directly from the integration of well-resolved peaks in the ¹H or ¹⁹F NMR spectrum of the crude reduction mixture.

Overall Experimental Workflow

Caption: Step-by-step workflow from synthesis to final analysis.

References

-

Enantioselective organocatalytic reduction of β−trifluoromethyl nitroalkenes: an efficient strategy for the synthesis of chiral β−trifluoromethyl amines. AIR Unimi. [Link]

-

Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species. PubMed. [Link]

-

Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing. [Link]

-

Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species. ResearchGate. [Link]

-

Organocatalytic Synthesis of Heterocycles: A Brief Overview Covering Recent Aspects. Bentham Science. [Link]

-

Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]

- 4. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

Application Note: 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol in Medicinal Chemistry

Executive Summary

The moiety 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol represents a high-value scaffold in modern drug discovery, particularly for Central Nervous System (CNS) and antiviral therapeutics. This application note details the strategic utility of this intermediate, leveraging the trifluoromethyl (

This guide provides a validated protocol for the stereoselective synthesis of this scaffold, its functionalization logic, and its application in Diversity-Oriented Synthesis (DOS).

Strategic Rationale in Drug Design

The "Fluorine Effect" in Thiopyrans

The incorporation of a

-

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism (P450 hydroxylation) at the vulnerable

-position relative to the sulfur atom [1]. -

Lipophilicity Modulation: The

group significantly increases -

Conformational Locking: The steric bulk of the

group (similar volume to an isopropyl group) restricts the conformational flexibility of the thiopyran ring, potentially locking the molecule into a bioactive conformation that enhances receptor binding affinity.

Therapeutic Areas

-

CNS Disorders: Analogs of thiopyran-4-ols have been identified as potent ligands for neuroreceptors, acting as non-opioid analgesics and antidepressants by modulating monoamine uptake [2].

-

Antiviral Agents: Trifluoromethylated sulfur heterocycles inhibit viral replication (e.g., HSV-1) by mimicking nucleoside sugar moieties or disrupting viral envelope formation [3].

Validated Synthetic Protocol

The following protocol describes the Hetero-Diels-Alder (HDA) construction of the dihydrothiopyranone core, followed by a stereoselective Luche Reduction to yield the target alcohol.

Reaction Scheme Overview

The synthesis relies on the reaction between a trifluoromethylated heterodiene and an electron-rich dienophile, or alternatively, a condensation-cyclization sequence.[1]

Step 1: Construction of the 2-CF3-dihydrothiopyran-4-one core. Step 2: Stereoselective reduction to the 4-ol.

Detailed Methodology

Phase A: Synthesis of 2-(trifluoromethyl)-2,3-dihydro-4H-thiopyran-4-one

Precursor Note: This step utilizes a Danishefsky-type diene analog or a condensation of a thio-Michael acceptor.

Reagents:

-

4,4,4-Trifluorocrotonaldehyde (1.0 equiv)

-

Mercaptoacetaldehyde dimer (0.5 equiv)

-

Catalyst: Organocatalyst (e.g., Jørgensen-Hayashi catalyst for chiral induction) or Triethylamine (for racemic).

-

Solvent: Dichloromethane (DCM).

Protocol:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4,4,4-trifluorocrotonaldehyde (10 mmol) in anhydrous DCM (50 mL).

-

Addition: Cool to 0°C. Add the organocatalyst (10 mol%) followed by the slow addition of mercaptoacetaldehyde dimer (5 mmol).

-

Cyclization: Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) over 12 hours. The reaction proceeds via a thio-Michael addition followed by an intramolecular aldol condensation.

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the ketone intermediate.

Phase B: Stereoselective Luche Reduction

Objective: Convert the ketone to the allylic alcohol (the target molecule) with 1,2-reduction selectivity, avoiding reduction of the alkene.

Reagents:

-

Substrate: 2-(trifluoromethyl)-2,3-dihydro-4H-thiopyran-4-one.

-

Reductant: Sodium Borohydride (

). -

Additive: Cerium(III) Chloride Heptahydrate (

). -

Solvent: Methanol (MeOH).[2]

Protocol:

-

Dissolution: Dissolve the ketone (5 mmol) and

(5 mmol, 1.0 equiv) in MeOH (25 mL). Stir at RT for 10 minutes to ensure complexation. -

Cooling: Cool the solution to -78°C.

-

Reduction: Add

(5 mmol, 1.0 equiv) portion-wise over 15 minutes. Gas evolution ( -

Monitoring: Stir at -78°C for 1 hour. Monitor by TLC (stain with

or Vanillin). -

Quench: Add Acetone (2 mL) to quench excess borohydride, then warm to RT.

-

Extraction: Remove MeOH under reduced pressure. Resuspend residue in

and wash with 1M HCl (carefully) and brine. -

Isolation: Dry over

, filter, and concentrate. Purify via silica gel chromatography to obtain This compound .

Analytical Specifications (Expected)

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil | Viscous liquid due to H-bonding. |

| Characteristic doublet/triplet depending on H-coupling. | ||

| Alkene signals: 5.8-6.0 ppm | Distinct vinylic protons (C5, C6). | |

| Stereochemistry | cis/trans diastereomers | Separable by HPLC; cis-isomer often predominates in Luche reduction. |

Structural & Functional Logic (Visualized)

The following diagram illustrates the synthetic workflow and the downstream functionalization potential of the scaffold.

Figure 1: Synthetic pathway from acyclic precursors to the target scaffold and subsequent diversity-oriented functionalization points.

Critical Experimental Considerations

Stereochemical Control

The relative stereochemistry between the

-

Observation: In the Luche reduction, the hydride attack usually occurs from the less hindered face (axial attack), typically yielding the equatorial alcohol. However, the bulky

group at C2 may induce a twist-boat conformation. -

Validation: Use NOESY (Nuclear Overhauser Effect Spectroscopy) NMR to confirm the cis/trans relationship. If the

and

Stability & Handling

-

Acid Sensitivity: The allylic alcohol moiety is sensitive to strong acids, which can trigger elimination (dehydration) to form the thiopyrylium cation or rearrangement.

-

Precaution: Use buffered conditions for subsequent glycosylation or etherification reactions.

-

-

Oxidation Sensitivity: The sulfur atom is prone to oxidation to sulfoxide (

) or sulfone (-

Precaution: Degas all solvents and avoid prolonged exposure to air. If sulfone is the desired target, use Oxone® or

.

-

Safety (HSE)

-

Fluorinated Precursors: 4,4,4-Trifluorocrotonaldehyde is a lachrymator and potential alkylating agent. Handle in a fume hood with double nitrile gloves.

-

Cerium Chloride: Toxic to aquatic life. Dispose of heavy metal waste separately.

References

-

Hagaman, J. et al. (2014). Metabolic Stability of Fluorinated Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

-

Patent WO2001035938A2. (2001). Pharmacologically active tetrahydro thiopyran-4-ol derivatives, method for their production and use thereof. World Intellectual Property Organization.

-

Siry, S. A. et al. (2014). Synthesis and Antiviral Activity of Trifluoromethylthiolane Derivatives. Chemistry of Heterocyclic Compounds.

-

Bondalapati, S. et al. (2012).[3] Stereoselective Synthesis of Tetrahydrothiopyrans via Thionium-Ene Cyclization. Journal of Organic Chemistry.

Sources

Application Notes and Protocols: The Strategic Application of 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol in the Synthesis of Novel Agrochemicals

Introduction: The Imperative for Innovation in Agrochemical Discovery

The continuous evolution of resistance in pests, pathogens, and weeds necessitates a perpetual pipeline of novel agrochemicals with diverse modes of action. Within the vast chemical space available to researchers, two structural motifs have consistently proven to be of paramount importance in the design of effective and metabolically robust agrochemicals: the trifluoromethyl (CF3) group and sulfur-containing heterocycles.

The trifluoromethyl group is a bioisostere for various functionalities and is known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2] Its strong electron-withdrawing nature can significantly influence the physicochemical properties of a parent molecule, often leading to enhanced biological activity.[1] Simultaneously, sulfur-containing heterocycles are integral components of numerous commercial pesticides, contributing to their unique biological profiles and providing opportunities for further chemical modification.[2][3]

This document introduces 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol , a novel and promising, yet underexplored, building block for the synthesis of next-generation agrochemicals. The strategic combination of a trifluoromethyl group and a di-hydro-thiopyran scaffold, featuring a reactive hydroxyl group, presents a unique opportunity for the creation of diverse chemical libraries with high potential for discovering new fungicidal, insecticidal, and herbicidal candidates.

These application notes provide a comprehensive guide for researchers, outlining a proposed synthesis of this core scaffold, detailed protocols for its derivatization, and a strategic workflow for biological screening.

Proposed Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be envisioned through the nucleophilic trifluoromethylation of a suitable thiopyranone precursor. A plausible and efficient route would involve the use of the Ruppert-Prakash reagent (TMSCF3), a widely used and effective source of the trifluoromethyl nucleophile.[4]

Experimental Protocol: Synthesis of this compound (3)

Reaction Scheme:

Caption: Proposed synthesis of the target scaffold.

Materials:

-

Tetrahydro-4H-thiopyran-4-one (1)

-

(Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add tetrahydro-4H-thiopyran-4-one (1.0 eq.). Dissolve the ketone in anhydrous THF (approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reagents: Add (trifluoromethyl)trimethylsilane (1.2 eq.) to the stirred solution. Subsequently, add the TBAF solution (0.1 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching and Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1M HCl solution until the pH is acidic (pH ~2-3). Stir for 30 minutes to ensure complete desilylation.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO3 solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude alcohol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound (3).

Rationale for Agrochemical Applications and Proposed Derivatization Strategies

The trifluoromethylated thiopyranol scaffold (3) is an excellent starting point for generating a library of potential agrochemicals due to its versatile functional handles. The secondary alcohol at the C4 position is a prime site for derivatization, allowing for the introduction of various pharmacophores and tuning of the molecule's physicochemical properties.

Esterification to Access Novel Fungicides and Herbicides

Esterification of the C4-hydroxyl group can introduce a wide range of functionalities. For instance, acylation with substituted benzoyl chlorides or other acid chlorides can lead to compounds with potential fungicidal or herbicidal activity.

Proposed Reaction Scheme:

Caption: General esterification workflow.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-yl benzoates (4)

Materials:

-

This compound (3) (1.0 eq.)

-

Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 2,6-dichlorobenzoyl chloride) (1.1 eq.)

-

Pyridine or triethylamine (1.5 eq.)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the alcohol (3) in anhydrous DCM.

-

Base Addition: Add pyridine or triethylamine to the solution.

-

Acylation: Cool the mixture to 0 °C and add the substituted benzoyl chloride dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Work-up: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

-

Purification: Dry the organic layer over Na2SO4, concentrate, and purify by flash chromatography to yield the desired ester (4).

Table 1: Proposed Ester Derivatives and their Potential Agrochemical Class

| Compound ID | R-Group in R-COCl | Potential Agrochemical Class | Rationale/Related Compounds |

| 4a | 4-Chlorophenyl | Fungicide, Herbicide | Presence in various commercial pesticides |

| 4b | 2,6-Dichlorophenyl | Fungicide | Structural motif in fungicides |

| 4c | 3,5-Bis(trifluoromethyl)phenyl | Insecticide | Analogous to moieties in some modern insecticides |

| 4d | Thiophen-2-yl | Fungicide | Thiophene is a known toxophore in fungicides[5] |

Etherification for Broad-Spectrum Activity

The synthesis of ether derivatives via Williamson ether synthesis or other methods can introduce further diversity. Linking the core scaffold to other known agrochemical fragments via an ether linkage is a promising strategy.

Experimental Protocol: Synthesis of 4-(Benzyloxy)-2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran (5)

Materials:

-

This compound (3) (1.0 eq.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

-

Substituted benzyl bromide (e.g., 4-fluorobenzyl bromide) (1.1 eq.)

-

Anhydrous THF or DMF

Procedure:

-

Alkoxide Formation: Suspend NaH in anhydrous THF in a flame-dried flask under nitrogen. Cool to 0 °C and add a solution of the alcohol (3) in THF dropwise.

-

Reaction with Electrophile: Stir the mixture at room temperature for 1 hour, then add the substituted benzyl bromide.

-

Heating: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC.

-

Quenching and Work-up: Cool to room temperature and carefully quench the reaction with methanol, followed by water. Extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over MgSO4, concentrate, and purify by flash chromatography.

Proposed Biological Screening Workflow

A tiered screening approach is recommended to efficiently evaluate the synthesized library of derivatives.

Caption: Proposed workflow for biological evaluation.

-

Primary Screening: Initial screening of all synthesized compounds at a single high concentration (e.g., 100-200 ppm) against a representative panel of targets:

-

Dose-Response Assays: Compounds showing significant activity (>80% inhibition) in the primary screen should be advanced to determine their potency (EC50, IC50, or LC50 values).

-

Spectrum of Activity: Promising candidates are then tested against a broader range of agronomically important pests, pathogens, or weeds.

-

Greenhouse Trials: The most potent and broad-spectrum compounds should be evaluated for their efficacy under more realistic greenhouse conditions on host plants.

Conclusion and Future Outlook

While direct applications of this compound in agrochemical synthesis are not yet established in the literature, its structural features strongly suggest its potential as a valuable and versatile building block. The combination of a trifluoromethyl group and a functionalized sulfur-containing heterocycle provides a compelling starting point for the discovery of novel agrochemicals. The synthetic protocols and screening strategies outlined in these application notes offer a clear and logical path for researchers to explore the potential of this scaffold. Future work should focus on the synthesis of a diverse library of derivatives and their systematic biological evaluation to unlock the full potential of this promising new platform for agrochemical innovation.

References

-

Feng, M.-L., Li, Y.-F., Zhu, H.-J., Zhao, L., Xi, B.-B., & Ni, J.-P. (2010). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of Agricultural and Food Chemistry, 58(20), 10999–11006. Available at: [Link]

-

Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (2020). Journal of King Saud University - Science, 32(5), 2634-2640. Available at: [Link]

- Synthesis, Properties, and Biological Applications of Thiopyrans. (2024). In Heterocyclic Compounds. IntechOpen.

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Molecules, 27(24), 8762. Available at: [Link]

-

Synthesis of Trifluoromethylated 4H-Pyran and 4H-Thiopyran via Divergent Reaction of β-CF3-1,3-Enynes with β-Ketothioamides. (2022). Organic Letters, 24(44), 8193–8198. Available at: [Link]

-

Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. (2010). Journal of Agricultural and Food Chemistry, 58(20), 10999-1006. Available at: [Link]

-

Structure activity relationship. (n.d.). ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2024). Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides. Journal of Chemical Research, 48(2). Available at: [Link]

- Pharmacologically active tetrahydro thiopyran-4-ol derivatives, method for their production and use thereof. (2001). Google Patents. WO2001035938A2.

-

Exploration of Some Heterocyclic Compounds Containing Trifluoromethylpyridine Scaffold as Insecticides Toward Aphis gossypii Insects. (2021). Journal of Heterocyclic Chemistry, 58(2), 527-541. Available at: [Link]

-

Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). RSC Medicinal Chemistry. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science, 46(2), 126-140. Available at: [Link]

-

Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (2020). RSC Advances, 10(58), 35303-35311. Available at: [Link]

-

Supporting Information For Synthesis, Insecticidal Activity, and Structure-Activity Relationship of Trifluoromethyl-containing Phthalic Acid Diamide. (n.d.). Available at: [Link]

-

3,4-Dihydro-2H-thiopyrans and Derivatives (Update 2019). (2019). In Science of Synthesis. Thieme. Available at: [Link]

- Method for producing 3,4-dihydro-2h-pyran. (2003). Google Patents. EP1307437A1.

-

Preparation of 4-Hydroxy-2-trifluoromethylthiophene: A Novel Bioisostere of α,α,α-Trifluoro-m-cresol. (1995). Synthesis, 1995(10), 1259-1261. Available at: [Link]

-

Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety. (2018). Molecules, 23(9), 2359. Available at: [Link]

-

Synthesis of trifluoromethyl containing 2, 3, 4, 8-tetrahydropyrano [3,2-b]pyrans. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of Monosubstituted Trifluoromethylated Derivatives of 2H-thiete, Dihydrothiophenes, and 2H-thiopyrans. (2022). Chemistry of Heterocyclic Compounds, 58(2-3), 136-143. Available at: [Link]

-

Reactivity study of 4-hydroxythiocoumarin: a novel synthetic route to fused chromono-thiophene and -thiopyran derivatives through solvent-dependent thio-Claisen rearrangement. (2023). New Journal of Chemistry, 47(21), 10183-10192. Available at: [Link]

-

Synthesis of 3,4-dihydro-2H-pyrans. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of dihydro-2H-pyran-3(4H)-one. (2012). Arkivoc, 2012(8), 226-230. Available at: [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2023). International Journal of Molecular Sciences, 24(15), 11985. Available at: [Link]

- 3,4-Dihydro-2H-benzopyran derivatives, a method of producing them, a method of using them as stabilizers for organic materials, and organic compositions containing such stabilizers. (1984). Google Patents. EP0113042A2.

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2025). Molecules, 30(8), 3451. Available at: [Link]

-

The Biological Activities of Troponoids and Their Use in Agriculture A Review. (2016). Journal of Microbiology, Biotechnology and Food Sciences, 5(5), 499-504. Available at: [Link]

- Pyran derivatives and their preparation. (2018). Google Patents. US10040776B2.

-

Herbicidal activity of 1,3,4-thiadiazole derivatives. (2015). Journal of the Serbian Chemical Society, 80(12), 1535-1544. Available at: [Link]

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2026). International Journal of Molecular Sciences, 27(2), 624. Available at: [Link]

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6274. Available at: [Link]

-

Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). International Journal of Molecular Sciences, 24(21), 15852. Available at: [Link]

-

Improved process for preparation of (2r)-4-oxo-4-[3- (trifluoromethyl)-5,6-dihydro[5][6][9]-triazolo[4,3-a]pyrazin- 7(8h)-yl]-l-(2,4,5-trifluorophenyl)butan-2-. (2010). Google Patents. WO2010032264A2. Available at:

-

Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. (2020). Molecules, 25(14), 3234. Available at: [Link]

-

Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). Processes, 9(7), 1169. Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 7. researchgate.net [researchgate.net]

- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Utility of 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol in Modern Organic Synthesis

Abstract

This technical guide delves into the synthesis and synthetic applications of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl (CF₃) group into molecular scaffolds can profoundly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document provides a comprehensive overview, including a robust protocol for the synthesis of the title compound via nucleophilic trifluoromethylation, and detailed application notes for its subsequent transformation into a variety of valuable synthetic intermediates. The protocols herein are designed for practical implementation by researchers, scientists, and professionals in drug development, with a focus on the causal reasoning behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Trifluoromethyl Group as a Privileged Moiety in Drug Discovery

The introduction of fluorine and fluorinated functional groups into organic molecules is a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl group, in particular, is a bioisostere for several functional groups and is known to positively modulate a compound's pharmacokinetic and pharmacodynamic properties.[1] Its strong electron-withdrawing nature and high lipophilicity can lead to increased metabolic stability and enhanced membrane permeability. The thiopyran scaffold is also a recurring motif in biologically active compounds.[2] The combination of these two features in this compound creates a versatile and highly valuable building block for the synthesis of novel and complex molecules with potential therapeutic applications.

Synthesis of the Core Building Block: this compound

The most direct and efficient route to this compound is the nucleophilic trifluoromethylation of the readily available tetrahydro-4H-thiopyran-4-one. The Ruppert-Prakash reagent (TMSCF₃) is the trifluoromethylating agent of choice for this transformation due to its commercial availability, stability, and high reactivity in the presence of a suitable fluoride source.[3][4]

Synthesis of the Precursor: Tetrahydro-4H-thiopyran-4-one

A common laboratory-scale synthesis of tetrahydro-4H-thiopyran-4-one involves the condensation of divinyl sulfone with a suitable C1 synthon, followed by cyclization.[1] Alternatively, it can be prepared from 1,5-dichloropentan-3-one.[5] For the purposes of this guide, we will assume the starting material is commercially available or prepared according to established literature procedures.

Protocol: Nucleophilic Trifluoromethylation of Tetrahydro-4H-thiopyran-4-one

This protocol details the fluoride-catalyzed addition of the trifluoromethyl group from TMSCF₃ to the carbonyl of tetrahydro-4H-thiopyran-4-one.

Reaction Scheme:

Caption: Synthesis of the target building block via nucleophilic trifluoromethylation.

Materials:

| Reagent/Solvent | M.W. | Amount | Moles (mmol) |

| Tetrahydro-4H-thiopyran-4-one | 116.18 | 1.16 g | 10.0 |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | 142.22 | 2.13 g | 15.0 |

| Tetrabutylammonium fluoride (TBAF), 1M in THF | - | 1.0 mL | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

| Saturated aqueous NH₄Cl | - | 20 mL | - |

| Diethyl ether | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Step-by-Step Protocol:

-

To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add tetrahydro-4H-thiopyran-4-one (1.16 g, 10.0 mmol) and anhydrous THF (40 mL).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add TMSCF₃ (2.13 g, 15.0 mmol) to the reaction mixture.

-

Add the TBAF solution (1.0 M in THF, 1.0 mL, 1.0 mmol) dropwise over 5 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL) at 0 °C.

-

Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford this compound as a colorless oil.

Expected Yield: 75-85%

Rationale for Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the trifluoromethyl anion and the TMS-protected intermediate.

-

TBAF as Catalyst: TBAF is a soluble fluoride source that effectively activates the TMSCF₃ reagent to initiate the trifluoromethylation.[3]

-

Low Temperature Start: The initial cooling to 0 °C helps to control the exothermic reaction upon addition of the catalyst.

-

Aqueous Workup with NH₄Cl: A mild acidic quench is used to hydrolyze the intermediate silyl ether to the desired alcohol.

Applications in Organic Synthesis: Transformations of the Core Building Block

The synthetic utility of this compound lies in the diverse reactivity of its functional groups. The tertiary alcohol can undergo dehydration or oxidation, while the hemiacetal-like nature of the C2 position allows for further functionalization.

Application Note 1: Dehydration to 2-(Trifluoromethyl)-3,6-dihydro-2H-thiopyran

The dehydration of the tertiary alcohol provides access to the corresponding trifluoromethylated dihydropyran, a versatile intermediate for further functionalization of the double bond.

Reaction Scheme:

Caption: Dehydration of the tertiary alcohol to the corresponding alkene.

Step-by-Step Protocol:

-

To a solution of this compound (1.86 g, 10.0 mmol) in anhydrous pyridine (20 mL) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 12.0 mmol).

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Carefully pour the reaction mixture onto crushed ice (50 g) and extract with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.

Rationale:

-

POCl₃ and Pyridine: This reagent system is a classic and effective method for the dehydration of alcohols, particularly tertiary alcohols, under relatively mild conditions.[6] Pyridine acts as both a solvent and a base to neutralize the generated HCl.

Application Note 2: Oxidation to 2-(Trifluoromethyl)dihydro-2H-thiopyran-4(3H)-one

Oxidation of the secondary alcohol functionality provides access to the corresponding trifluoromethylated ketone, a valuable building block for the synthesis of more complex molecules through reactions at the carbonyl group.

Reaction Scheme:

Caption: Pfitzner-Moffatt oxidation to the corresponding ketone.

Step-by-Step Protocol:

-

To a solution of this compound (1.86 g, 10.0 mmol) in a mixture of anhydrous benzene (20 mL) and anhydrous DMSO (10 mL), add dicyclohexylcarbodiimide (DCC, 6.19 g, 30.0 mmol).

-

Add pyridinium trifluoroacetate (0.96 g, 5.0 mmol) and stir the mixture at room temperature for 24 hours.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea.

-

Dilute the filtrate with diethyl ether (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired ketone.

Rationale:

-

Pfitzner-Moffatt Oxidation: This method is well-suited for the oxidation of secondary alcohols to ketones under mild, non-acidic conditions, which is important to avoid potential side reactions with the trifluoromethyl group or the thiopyran ring.[7][8][9]

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its preparation via nucleophilic trifluoromethylation of a simple cyclic ketone is efficient and scalable. The subsequent transformations of this building block, including dehydration and oxidation, provide access to a range of valuable trifluoromethylated thiopyran derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery and development programs.

References

-